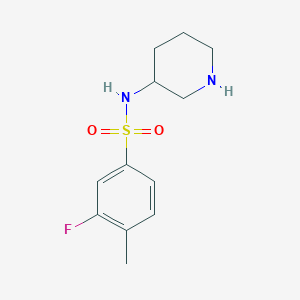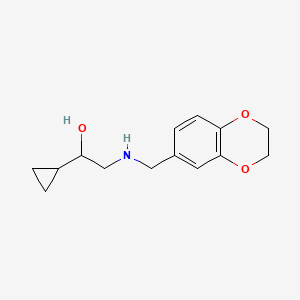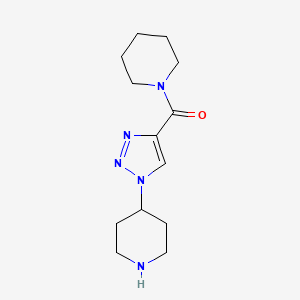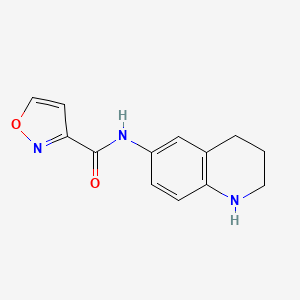
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as FMPB and is a sulfonamide derivative that has a piperidine ring attached to a benzene ring.
作用机制
The mechanism of action of 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide is not fully understood. However, it has been reported that FMPB can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX can lead to a decrease in pH, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been reported that FMPB can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX can lead to a decrease in pH, which can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide in lab experiments is its potential as a tool compound to study the function of certain proteins and enzymes. Another advantage is its potential as an anticancer agent. However, one limitation of using FMPB in lab experiments is its limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the research on 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide. One direction is to study its potential as an anticancer agent in vivo. Another direction is to investigate its potential as an inhibitor of other carbonic anhydrase isoforms. Additionally, the development of more potent and selective analogs of FMPB can be explored. Finally, the use of FMPB as a tool compound to study the function of other proteins and enzymes can be investigated.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various research fields. The synthesis of FMPB is straightforward, and its mechanism of action involves the inhibition of carbonic anhydrase IX. The biochemical and physiological effects of FMPB are not well characterized, but it has potential as an anticancer agent. The use of FMPB as a tool compound to study the function of certain proteins and enzymes can also be explored. Finally, there are several future directions for the research on FMPB, including its potential as an inhibitor of other carbonic anhydrase isoforms and the development of more potent and selective analogs.
合成方法
The synthesis of 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
科学研究应用
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide has potential applications in various research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound can be used as a tool compound to study the function of certain proteins and enzymes. It has been reported that FMPB can inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Therefore, FMPB can be used as a potential anticancer agent.
属性
IUPAC Name |
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-4-5-11(7-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMPOZMYBJRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCNC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)





![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
